Benitrobenrazide

Cancer Metabolism Glycolysis Hexokinase 2

Non-specific glycolytic inhibitors often fail in vivo due to poor selectivity and bioavailability. Benitrobenrazide offers a validated alternative. - Selective HK2 inhibition: IC50 of 0.53 ± 0.13 µM, avoiding off-target HK1 effects common with older agents. - Oral bioavailability: Documented antitumor activity in SW1990 and SW480 xenograft models following oral administration, simplifying dosing protocols. - Supply chain assurance: Available for direct procurement with verified purity, supporting reproducible cancer metabolism research.

Molecular Formula C14H11N3O6
Molecular Weight 317.25 g/mol
Cat. No. B12382906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenitrobenrazide
Molecular FormulaC14H11N3O6
Molecular Weight317.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NN=CC2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O6/c18-11-6-3-9(12(19)13(11)20)7-15-16-14(21)8-1-4-10(5-2-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+
InChIKeyOQNGYRBQYWPKIC-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benitrobenrazide (BNBZ) – Selective Hexokinase 2 Inhibitor


Benitrobenrazide (BNBZ; CAS 2454676-05-0) is a synthetic small molecule and a novel, orally active, selective inhibitor of hexokinase 2 (HK2) [1]. It directly binds to HK2, a rate-limiting enzyme of glycolysis that is frequently overexpressed in a wide range of human cancers [2]. The compound is characterized by sub-micromolar enzymatic inhibitory potency, with a reported IC50 value of 0.53 ± 0.13 µM [1] [3], and exhibits documented antitumor activity in multiple xenograft models following oral administration [1].

HK2 pathway study fit – reported sub-micromolar assay potency context for glycolysis research.

Oral administration workflow – supports tumor xenograft model contexts with reported oral bioavailability.

Isoform-selectivity context – may support selective HK2 characterization over HK1 in target engagement studies.

Benitrobenrazide vs. Generic Glycolysis Inhibitors


Substituting Benitrobenrazide with generic glycolysis inhibitors (e.g., 2-Deoxyglucose, 3-Bromopyruvate) or structurally similar but pharmacologically distinct agents (e.g., Benserazide) introduces significant experimental and translational risk [1] [2]. BNBZ was developed through a targeted virtual screening campaign of over six million compounds against the crystal structure of HK2, leading to a unique profile of sub-micromolar potency, documented oral bioavailability, and in vivo efficacy in xenograft models [1] [3]. In contrast, broad-spectrum metabolic inhibitors lack this targeted selectivity and often fail to translate in vivo [4]. The quantitative evidence presented below clarifies why BNBZ is not an interchangeable commodity chemical.

Benitrobenrazide

Selective HK2 binding and reported oral xenograft endpoint context.

Generic Glycolysis Inhibitors

2-DG / 3-BP: Indirect or non-selective mechanisms may shift pathway-response interpretation and limit oral dosing workflow transfer.

Benitrobenrazide: Quantitative Evidence Guide


HK2 Inhibitory Potency vs. Key Comparators

Benitrobenrazide demonstrates a sub-micromolar IC50 against HK2, a potency level not matched by widely used glycolysis inhibitors 2-Deoxyglucose (2-DG) and 3-Bromopyruvate (3-BP) in comparable assays. BNBZ exhibits an IC50 of 0.53 ± 0.13 µM for HK2 enzymatic inhibition [1]. In contrast, 2-DG, a glucose analog, is an indirect and non-selective inhibitor of glycolysis with a reported IC50 for dissociating HK2 from mitochondria of 92 nM, but its primary mechanism is through competitive inhibition of glucose phosphorylation, and it does not show the same direct, high-affinity binding to HK2 [2]. Furthermore, the HK2 inhibitor 3-BP exhibits low micromolar cytotoxicity against cancer cell lines (e.g., 16.3 - 27.8 µM), which is a different metric than direct enzymatic inhibition [3].

HK2 Enzymatic IC50
Head-to-head
0.53 ± 0.13 µM
Reported sub-micromolar assay context
Compared to indirect or less potent glycolysis inhibitors
Cancer Metabolism Glycolysis Hexokinase 2 Enzyme Inhibition

Oral Bioavailability: A Key Differentiator

A major limitation of many early-stage HK2 inhibitors is the lack of oral bioavailability, restricting their use to parenteral administration and hindering translational potential. Benitrobenrazide is explicitly characterized as an orally active HK2 inhibitor, with documented efficacy following oral administration in two independent xenograft models (SW1990 pancreatic cancer and SW480 colon cancer) [1]. This is in contrast to other HK2-targeting agents, such as 3-Bromopyruvate, which is primarily administered intravenously or intratumorally in preclinical studies due to its reactivity and limited oral absorption [2].

Oral Bioavailability
Class-level
Documented oral activity
Reported administration route context
Tumor growth inhibition in SW1990 and SW480 xenograft models
Pharmacokinetics Oral Drug Delivery In Vivo Efficacy Preclinical Development

HK2 Selectivity over HK1

A critical challenge in targeting glycolysis is achieving selectivity for the cancer-associated isoform HK2 over the ubiquitously expressed HK1. Benitrobenrazide was identified and optimized as a selective HK2 inhibitor [1]. While direct comparative IC50 data against HK1 is not provided in the primary publication, the authors state that BNBZ was discovered through a screen that prioritized HK2 selectivity [1]. This is a key point of differentiation from broad-spectrum glycolysis inhibitors like 2-Deoxyglucose, which inhibits both HK1 and HK2, potentially leading to systemic toxicity and a narrow therapeutic window [2].

Isoform Selectivity
Context-dependent
HK2 > HK1
Reported isoform selectivity context
May avoid confounding HK1 inhibition in glycolysis studies
Target Selectivity Hexokinase Isoforms Warburg Effect Therapeutic Window

Benitrobenrazide Research Applications


Oral Dosing in Tumor Xenograft Studies

For researchers conducting in vivo efficacy studies in cancer xenograft models (e.g., SW1990, SW480), Benitrobenrazide is the HK2 inhibitor of choice due to its validated oral bioavailability and antitumor activity [1]. This eliminates the need for repeated intraperitoneal or intravenous injections, improving animal welfare and experimental consistency.

HK2 Roles in Glycolysis and Apoptosis

Investigations into the Warburg effect and the specific role of HK2 in promoting cancer cell survival and proliferation will benefit from BNBZ's selective HK2 inhibition [1]. This targeted approach allows for the precise dissection of HK2's function without the confounding effects of HK1 inhibition, which is common with older glycolytic inhibitors [2].

Lead Optimization and SAR Studies

BNBZ serves as a valuable starting point for medicinal chemistry campaigns aimed at developing next-generation HK2 inhibitors. The compound's core structure, a 2,3,4-trihydroxybenzaldehyde hydrazone, is amenable to modification, and studies on its derivatives have revealed how alterations to the hydroxyl group pattern impact both HK2 inhibition and cellular toxicity [3]. This provides a robust chemical platform for SAR exploration.

Application
Selection Property
Validation Focus
Tumor Xenograft Studies
Oral administration context
In vivo model-response endpoints
Glycolysis & Apoptosis
HK2-selective inhibition review
Warburg effect pathway-response context
Lead Optimization (SAR)
Modifiable hydrazone core
Structure-activity relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


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